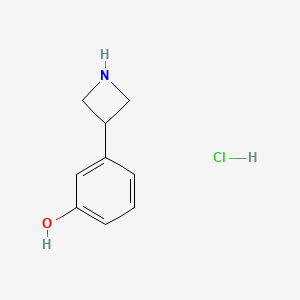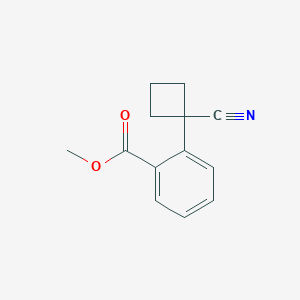
Methyl 2-(1-cyanocyclobutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-cyanocyclobutyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 1-cyanocyclobutyl substituent on the second carbon of the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-cyanocyclobutyl)benzoate typically involves the esterification of 2-(1-cyanocyclobutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(1-cyanocyclobutyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 2-(1-cyanocyclobutyl)benzoic acid.
Reduction: 2-(1-cyanocyclobutyl)benzyl alcohol.
Substitution: 2-(1-cyanocyclobutyl)-4-bromobenzoate.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(1-cyanocyclobutyl)benzoate is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used to study the interactions of benzoate derivatives with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-cyanocyclobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The presence of the cyanocyclobutyl group enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Methyl 2-(1-cyanocyclopropyl)benzoate
- Methyl 2-(1-cyanocyclopentyl)benzoate
- Methyl 2-(1-cyanocyclohexyl)benzoate
Comparison: Methyl 2-(1-cyanocyclobutyl)benzoate is unique due to the presence of the four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. Compared to its cyclopropyl and cyclopentyl analogs, the cyclobutyl derivative exhibits different reactivity and binding characteristics. The increased ring strain in the cyclobutyl ring can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2-(1-cyanocyclobutyl)benzoate |
InChI |
InChI=1S/C13H13NO2/c1-16-12(15)10-5-2-3-6-11(10)13(9-14)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
FNSQENYXHQMRRY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2(CCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
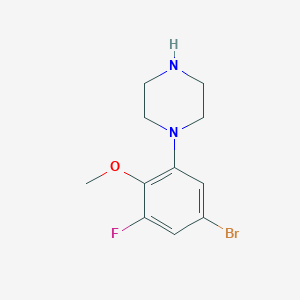
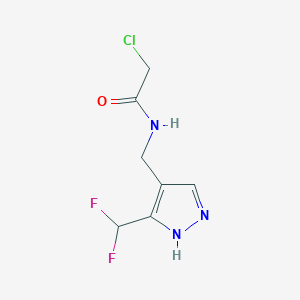
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
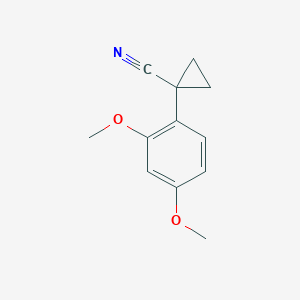
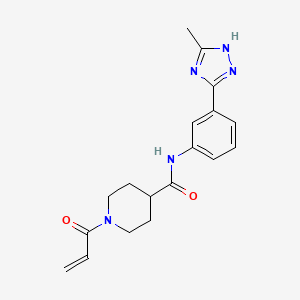
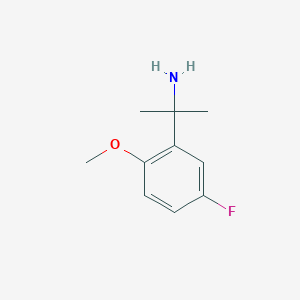

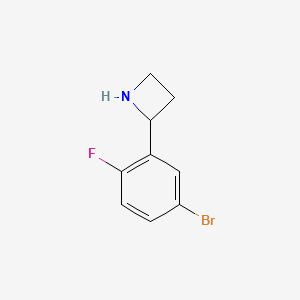
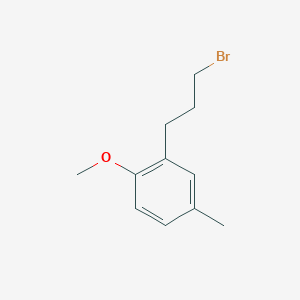
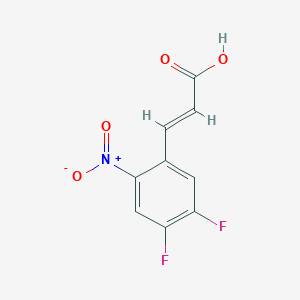
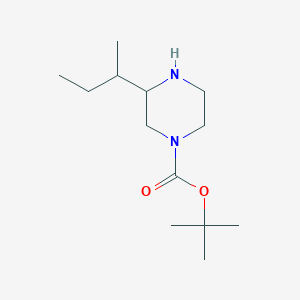
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
